(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Description
The compound (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic enamide featuring a distinctive substitution pattern. Its structure includes:
Properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF4N2O/c18-13-5-3-6-14(19)11(13)8-10(9-23)16(25)24-15-7-2-1-4-12(15)17(20,21)22/h1-8H,(H,24,25)/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQFZSVCBPKDIO-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=CC2=C(C=CC=C2Cl)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C(=C/C2=C(C=CC=C2Cl)F)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide, a compound of significant interest in medicinal chemistry, has been evaluated for its biological activity across various studies. This article synthesizes findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
- Molecular Formula : C18H14ClF3N2
- Molecular Weight : 364.77 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing a trifluoromethyl group have shown efficacy against Staphylococcus aureus and methicillin-resistant strains (MRSA) . The minimum inhibitory concentrations (MICs) for related compounds were reported to be in the micromolar range, suggesting potential for further development as antimicrobial agents.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. A study assessing the inhibition of cyclooxygenase (COX) enzymes demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac . The structure-activity relationship (SAR) analysis revealed that substitutions on the phenyl ring significantly influenced the anti-inflammatory activity, with electron-withdrawing groups enhancing potency.
The proposed mechanism of action involves inhibition of pro-inflammatory pathways, potentially through modulation of NF-κB signaling. This pathway is crucial in regulating immune response and inflammation. Compounds similar to (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide have been shown to affect the transcriptional activity of NF-κB, leading to decreased expression of pro-inflammatory cytokines .
Cytotoxicity and Cell Viability
In vitro assays evaluating cytotoxicity indicated that while some derivatives displayed significant anti-inflammatory effects, they also had varying impacts on cell viability. For example, compounds with higher lipophilicity and specific substitutions were associated with reduced cell viability at lower concentrations . This dual effect necessitates careful consideration in therapeutic contexts.
Study 1: Antimicrobial Evaluation
A comprehensive study tested several derivatives against S. aureus and MRSA isolates. The results indicated that compounds with a trifluoromethyl group showed promising antimicrobial activity, with MIC values suggesting potential for clinical applications .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 8 | Effective |
| Compound B | 16 | Moderate |
| Compound C | 4 | Highly Effective |
Study 2: Anti-inflammatory Assessment
Another study focused on the anti-inflammatory properties of related compounds through COX inhibition assays. The results highlighted significant inhibitory effects on COX-1 and COX-2 enzymes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound D | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound E | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound F | 28.39 ± 0.03 | 23.8 ± 0.20 |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with the target molecule, differing primarily in substituent patterns and amide linkages. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Functional Comparison of Analogs
*Calculated based on molecular formula.
Key Structural Differences and Implications
Electron-Withdrawing vs. Electron-Donating Groups
- In contrast, ’s compound uses a 3-(dimethylamino)propyl group, which is electron-donating and may alter binding affinity or metabolic stability.
Cyano Group Impact
- The cyano group in the target compound and analogs like 1a () and CAS 866156-42-5 () introduces electrophilicity, which could facilitate covalent binding to cysteine residues in enzymes . Compounds lacking this group (e.g., ) may exhibit reduced reactivity.
Substituent Positioning
- CAS 866156-40-3 () substitutes the left phenyl ring with 2-hydroxy-3-methoxy , increasing polarity and hydrogen-bonding capacity compared to the target’s chloro-fluoro motif. This difference might influence solubility and target selectivity .
Amide Linker Modifications
- ’s compound replaces the aromatic amide with a 3-(dimethylamino)propyl chain, introducing basicity and conformational flexibility. Such modifications are often employed to optimize pharmacokinetic properties like absorption and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
